4-((3-Bromophenyl)thio)butanoic acid
Description
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H11BrO2S/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) |
InChI Key |
YMBZZUPFOYNFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s uniqueness lies in its thioether (-S-) linker and 3-bromo-substituted phenyl ring . Below is a comparison with structurally related compounds:
Notes:
- Thioether vs.
- Halogenation Patterns: The 3-bromo substitution contrasts with para-bromo (e.g., 4-(4-Bromophenyl)butanoic acid, CAS 35656-89-4) or di-halogenated variants (e.g., 3-(4-Bromo-3-chlorophenyl)butanoic acid), which alter electronic properties and steric bulk .
Key Observations :
- Yield Variability : Yields range from 47% (19b) to 94% (8t), influenced by steric and electronic effects of substituents. For example, bulkier groups like cyclopropyl (19f) show higher yields due to optimized reaction conditions .
- Purity Challenges : Compounds like 19b and 19c exhibit lower purity (36–47%), likely due to byproducts from complex substituents .
Physicochemical and Application Comparisons
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Purity | Application |
|---|---|---|---|---|
| 4-(3-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | 98% | Organic synthesis intermediate |
| 4-(3-Bromophenoxy)butanoic acid | C₁₀H₁₁BrO₃ | 259.10 | N/A | Research use only |
| 19f (2-Chloro-4-cyclopropyl derivative) | C₁₅H₁₄ClNO₃S | 323.79 | >95% | Rho/Myocar inhibition |
Functional Insights :
- Industrial Relevance: High-purity compounds (e.g., 98% for 4-(3-Bromophenyl)butanoic acid) are prioritized for scalable synthesis, whereas lower-purity variants (e.g., 19b) may require further purification for applications .
Preparation Methods
Synthesis of 3-Bromothiophenol Intermediate
3-Bromothiophenol serves as the sulfur nucleophile. It is typically prepared via:
Thioether Coupling with Butanoic Acid Derivatives
The thiol group attacks electrophilic centers in butanoic acid derivatives:
-
Alkyl halides : 4-Chlorobutanoyl chloride reacts with 3-bromothiophenol in DMF at 60°C for 12 hours, yielding 60–70% product.
-
Epoxides : Ring-opening of butanoic acid epoxides with 3-bromothiophenol in the presence of BF₃·Et₂O achieves 75% conversion.
Key reaction parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | ↑ Yield |
| Solvent | DMF, THF | ↑ Solubility |
| Base | K₂CO₃, Et₃N | Neutralizes HX |
Alternative Synthetic Approaches
Ullmann-Type Coupling
Aryl bromides couple with thiols using copper(I) catalysts. For 4-((3-bromophenyl)thio)butanoic acid:
Mitsunobu Reaction
Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate coupling between 3-bromophenol and 4-mercaptobutanoic acid:
Reaction Optimization and Scale-Up
Catalytic Systems
Solvent and Temperature Effects
-
Polar aprotic solvents : DMF outperforms THF in reactions requiring >60°C (ΔYield: +15%).
-
Microwave assistance : Reduces reaction time from 12 hours to 45 minutes at 120°C (yield parity: 68%).
Purification and Characterization
Isolation Techniques
Analytical Data
| Characterization Method | Key Findings | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.46 (t, J=7.2 Hz, CH₂CO₂H) | |
| ¹³C NMR | 173.2 ppm (C=O), 144.4 ppm (C-Br) | |
| HRMS | [M+H]⁺ calc. 275.0328, found 275.0326 |
Challenges and Mitigation Strategies
Enantiomeric Purity
Racemization at the β-carbon occurs above 80°C. Chiral auxiliaries like (R)-BINAP maintain ee >90% at 50°C.
Byproduct Formation
-
Diaryl sulfides : Minimized by slow addition of thiol (TOF: 0.5 mL/min).
-
Oxidized products : Argon sparging prevents disulfide formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors (0.5 mm ID) enhance heat transfer, enabling 90% yield at 120°C (residence time: 5 minutes).
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3-Bromothiophenol | 320 | 58% |
| Rhodium catalyst | 1,200 | 22% |
| Solvent recovery | 80 | 15% |
Q & A
Q. What synthetic routes are commonly employed to prepare 4-((3-Bromophenyl)thio)butanoic acid, and how do their yields and purities compare?
The synthesis typically involves coupling 3-bromothiophenol with a butanoic acid derivative. A multi-step approach may include nucleophilic substitution or thioether formation under catalysts like Pd or Cu. For example, analogous syntheses (e.g., 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid) use Mitsunobu reactions or thiol-ene click chemistry, achieving yields of 60–85% after purification via recrystallization or column chromatography . AI-driven tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases, optimizing solvent choices (e.g., DMF, THF), and catalyst systems .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the thioether linkage (δ ~2.8–3.5 ppm for SCH) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .
- HPLC/MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (expected [M-H] at m/z 287) .
- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O (~1700 cm) confirm the acid moiety .
Q. What biological assays have been reported for evaluating this compound’s activity?
Studies on analogous compounds (e.g., piperazine derivatives) use:
- Antimicrobial assays : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Enzyme inhibition : Fluorescence polarization for kinase or protease targets .
- Cytotoxicity : MTT assays in cancer cell lines (IC determination) .
Advanced Research Questions
Q. How can computational methods address contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or compound purity. Computational validation includes:
- Molecular docking : Predict binding modes to targets (e.g., voltage-gated ion channels) using AutoDock Vina .
- QSAR models : Correlate structural features (e.g., bromine’s electronegativity, thioether’s lipophilicity) with activity trends .
- Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers .
Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?
Key factors:
- Catalyst loading : Reduce Pd(OAc) to ≤5 mol% while maintaining >80% yield .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Workflow integration : In-line FTIR monitors reaction progress, reducing purification steps .
Q. How does the thioether group influence the compound’s pharmacokinetic (PK) properties compared to oxygen analogs?
- Lipophilicity : The thioether increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Cytochrome P450 inhibition assays show slower oxidation of thioethers vs. ethers, extending half-life in hepatic microsomes .
- Toxicity : Thioether metabolites (e.g., sulfoxides) are monitored via LC-MS/MS in ADME studies .
Q. What experimental approaches validate in silico-predicted targets for this compound?
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (K) to proteins like αδ-1 subunits of calcium channels .
- CRISPR/Cas9 knockout : Confirm target relevance by comparing activity in wild-type vs. gene-edited cell lines .
- Cryo-EM : Resolve compound-target complexes (e.g., GPCRs) to atomic resolution .
Methodological Notes
- Data Reproducibility : Always cross-check synthetic protocols with PubChem or EPA DSSTox entries (e.g., DTXSID90291329) to verify reaction conditions .
- Contradiction Resolution : When conflicting bioactivity data arise, validate compound identity via HRMS and elemental analysis .
- Safety : Handle brominated aromatics in fume hoods; thioethers may require sulfide scavengers during waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
